2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid
Overview
Description
(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-phenyl-1,3-thiazole with acetic acid derivatives under specific conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction is carried out under conventional heating or ultrasonic irradiation to yield the desired product.
Industrial Production Methods
Industrial production methods for (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a thiazole ring.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid: Contains a trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness
(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl and phenyl groups at specific positions on the thiazole ring can enhance its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXURFSAUXFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374988 | |
Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101736-22-5 | |
Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101736-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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